tert-Butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)benzofuran-3-carboxylate is a complex organic compound that serves as an important intermediate in the synthesis of various pharmaceuticals, particularly Alectinib, a selective inhibitor used in the treatment of non-small cell lung cancer. The compound's molecular formula is , with a molecular weight of approximately 514.4 g/mol. Its unique structure includes multiple functional groups, which contribute to its biological activity and potential therapeutic applications .
This compound is classified under organic compounds, specifically as a carboxylate ester. It is synthesized through various chemical reactions involving other organic precursors. The primary source of information regarding its synthesis and properties comes from patent literature and chemical databases, which provide insights into its production methods and applications .
The synthesis of tert-butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)benzofuran-3-carboxylate typically involves multiple steps:
The synthesis can yield high purity levels, often exceeding 85%, with careful control over reaction conditions such as temperature and time. Analytical techniques such as NMR (Nuclear Magnetic Resonance) and HPLC (High-Performance Liquid Chromatography) are typically employed to characterize the final product and assess its purity .
The molecular structure of tert-butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)benzofuran-3-carboxylate features:
Key structural data includes:
The InChI string for this compound is InChI=1S/C25H27IN2O2/c1-7...
which encodes its structural information for computational modeling .
tert-butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)benzofuran-3-carboxylate can participate in several chemical reactions:
These reactions are often facilitated by catalysts or specific reaction conditions to enhance yields and selectivity. For example, the presence of bases can significantly influence the rate of nucleophilic substitutions .
The mechanism of action for compounds like tert-butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)benzofuran-3-carboxylate primarily relates to its role as an intermediate in the synthesis of Alectinib. Alectinib functions by inhibiting the anaplastic lymphoma kinase (ALK), which is implicated in certain types of cancer cell proliferation.
Research indicates that Alectinib effectively blocks ALK signaling pathways, leading to reduced tumor growth in ALK-positive non-small cell lung cancer patients .
Key physical properties include:
Chemical properties relevant to this compound include:
Predictive models suggest that this compound has a pKa value around , indicating it is relatively stable under physiological pH conditions .
tert-butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)benzofuran-3-carboxylate is primarily used in scientific research and pharmaceutical development as an intermediate in the synthesis of targeted cancer therapies like Alectinib. Its ability to inhibit specific kinases makes it a valuable compound for developing treatments for cancers associated with ALK mutations .
This high-purity synthetic intermediate (CAS 1256584-75-4) bridges innovative organic chemistry and life-saving oncology drug development. Characterized by the molecular formula C25H27IN2O2 and molecular weight of 514.4 g/mol [3] [6], its structural architecture combines halogenated aromatic systems, sterically hindered groups, and hydrogen-bond accepting motifs essential for modern kinase inhibitor design. The compound's synthetic versatility and precise molecular recognition properties position it as a cornerstone in developing precision oncology therapeutics, particularly anaplastic lymphoma kinase (ALK) inhibitors.
Property | Value | Measurement Method |
---|---|---|
Molecular Formula | C25H27IN2O2 | High-resolution MS |
Molecular Weight | 514.4 g/mol | Calculated |
CAS Registry Number | 1256584-75-4 | IUPAC assignment |
Purity | >98% | HPLC |
Storage Conditions | 2-8°C, dark, sealed | Stability studies |
Predicted Boiling Point | 609.3±55.0 °C | Computational modeling |
Predicted Density | 1.43±0.1 g/cm³ | Computational modeling |
This compound serves as the pivotal penultimate precursor in synthesizing Alectinib (marketed as Alecensa®), a globally approved first-line therapy for ALK-positive non-small cell lung cancer (NSCLC) [6]. Its strategic value lies in three synthetic advantages:
Industrial-scale synthesis employs this intermediate in the following optimized sequence [8]:
Step 1: 6-Cyano-1H-indole-3-carboxylic acid + *tert*-butylation → Core indole ester Step 2: Friedel-Crafts alkylation → Installation of (4-ethyl-3-iodophenyl)propan-2-yl group Step 3: Purification via crystallization (ethyl acetate/heptane) → Target intermediate (98% purity) Step 4: Pd-catalyzed coupling with 4-(4-morpholinyl)piperidine → Alectinib free base
Supplier | Catalog Number | Purity | Packaging | Price (USD) |
---|---|---|---|---|
TRC | B807080 | >98% | 250mg | $190 |
AK Scientific | 4114AH | >98% | 1g | $94 |
ChemScene | CS-M1476 | >98% | 10mg | $340 |
Ambeed | AMBH97F04393 | 98% | 10mg | $17 |
The molecular architecture of this compound integrates four pharmaceutically strategic domains that collectively enable precise biological targeting:
Provides steric shielding against enzymatic degradation during absorption while maintaining optimal molecular weight (<600 Da) for cellular permeability [5] [8].
Table 3: Structural Feature-Property Relationships
Structural Motif | Chemical Property | Biological Significance |
---|---|---|
3-Iodophenyl Group | Electrophilic coupling site | Enables morpholinopiperidine installation |
tert-Butyl ester | Acid-labile protection | Prevents premature metabolism |
Indole 6-cyano substituent | Strong dipole moment (4.2 D) | Targets ALK ATP-binding pocket |
Quaternary carbon linker | Restricted bond rotation | Maintains bioactive conformation |
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2